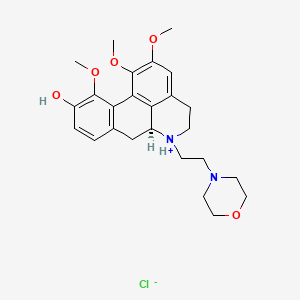
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone is a synthetic organic compound belonging to the pteridinone family This compound is characterized by its unique structure, which includes a pteridinone core substituted with a methyl group at the 6th position and a 2-(4-morpholinyl)ethyl group at the 8th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridinone Core: The pteridinone core can be synthesized through the condensation of appropriate starting materials, such as 2,4-diaminopyrimidine and formic acid, under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 6th position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 2-(4-Morpholinyl)ethyl Group: The 2-(4-morpholinyl)ethyl group can be attached through nucleophilic substitution reactions. This step involves the reaction of the pteridinone core with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease progression and cellular functions.
類似化合物との比較
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone can be compared with other similar compounds, such as:
Pteridinone Derivatives: Compounds with similar pteridinone cores but different substituents.
Morpholine-Containing Compounds: Molecules containing the morpholine ring but with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of the pteridinone core and the 2-(4-morpholinyl)ethyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
List of Similar Compounds
- 6-Methyl-7(8H)-pteridinone
- 8-(2-(4-Morpholinyl)ethyl)-7(8H)-pteridinone
- 6-Methyl-8-(2-(4-piperidinyl)ethyl)-7(8H)-pteridinone
特性
CAS番号 |
88442-86-8 |
|---|---|
分子式 |
C13H17N5O2 |
分子量 |
275.31 g/mol |
IUPAC名 |
6-methyl-8-(2-morpholin-4-ylethyl)pteridin-7-one |
InChI |
InChI=1S/C13H17N5O2/c1-10-13(19)18(3-2-17-4-6-20-7-5-17)12-11(16-10)8-14-9-15-12/h8-9H,2-7H2,1H3 |
InChIキー |
LFRDZQUVFKQTNF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN=CN=C2N(C1=O)CCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


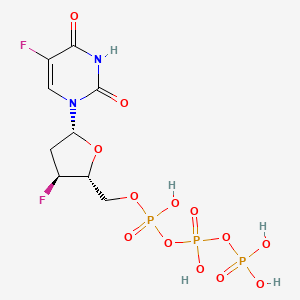
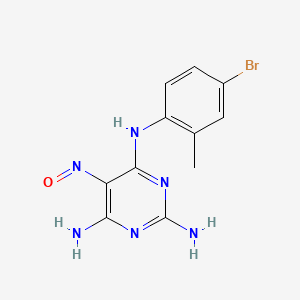




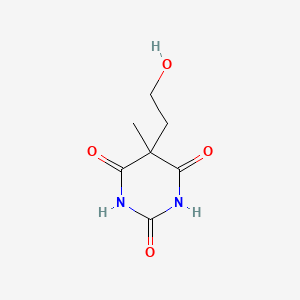
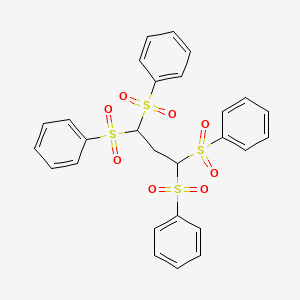
![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
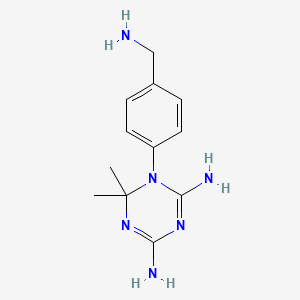
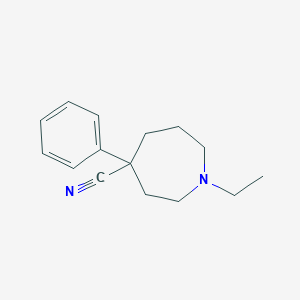

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
